molecular formula C22H27N5O3 B15206856 (R)-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate

(R)-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate

Cat. No.: B15206856
M. Wt: 409.5 g/mol
InChI Key: LQUJQJPFOKOJIR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolidine and piperazine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.

    Pyrrolizines: Used in the synthesis of bioactive molecules.

    Prolinol derivatives: Important in asymmetric synthesis.

Compared to these compounds, ®-Methyl 1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxylate is unique due to its combination of pyrrolidine, piperazine, and pyrimidine rings, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

methyl (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H27N5O3/c1-30-22(29)18-7-10-25(15-18)16-20(28)27-13-11-26(12-14-27)19-5-3-17(4-6-19)21-23-8-2-9-24-21/h2-6,8-9,18H,7,10-16H2,1H3/t18-/m1/s1

InChI Key

LQUJQJPFOKOJIR-GOSISDBHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4

Canonical SMILES

COC(=O)C1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.